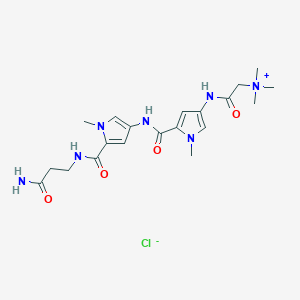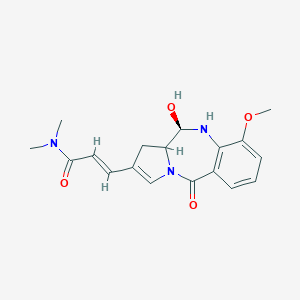
22-Hydroxycholecalciferol
Descripción general
Descripción
22-Hydroxycholecalciferol is a hydroxylated form of cholecalciferol (vitamin D3). It is a metabolite of vitamin D3, which plays a crucial role in calcium and phosphate homeostasis in the body. This compound is significant in the study of vitamin D metabolism and its biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 22-Hydroxycholecalciferol typically involves the hydroxylation of cholecalciferol. This can be achieved through various chemical reactions, including the use of specific hydroxylating agents under controlled conditions. The reaction conditions often require precise temperature control and the presence of catalysts to ensure the selective hydroxylation at the 22nd position.
Industrial Production Methods: In industrial settings, the production of this compound may involve biotechnological approaches, such as the use of microbial enzymes that can specifically hydroxylate cholecalciferol. These methods are advantageous due to their specificity and efficiency, allowing for large-scale production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 22-Hydroxycholecalciferol undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or other oxidized derivatives.
Reduction: The hydroxyl group can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
22-Hydroxycholecalciferol has several scientific research applications, including:
Chemistry: It is used to study the metabolic pathways of vitamin D and its derivatives.
Biology: Researchers investigate its role in cellular processes and its effects on gene expression.
Medicine: It is explored for its potential therapeutic effects in conditions related to calcium and phosphate metabolism, such as osteoporosis and rickets.
Industry: The compound is used in the development of vitamin D supplements and fortified foods.
Mecanismo De Acción
22-Hydroxycholecalciferol exerts its effects by interacting with the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, the compound modulates the transcription of genes involved in calcium and phosphate homeostasis. This interaction influences various physiological processes, including bone mineralization and immune function.
Comparación Con Compuestos Similares
1,25-Dihydroxycholecalciferol: The active form of vitamin D3, known for its potent effects on calcium and phosphate metabolism.
24,25-Dihydroxycholecalciferol: Another hydroxylated form of vitamin D3 with distinct biological functions.
Comparison: 22-Hydroxycholecalciferol is unique due to its specific hydroxylation at the 22nd position, which may confer different biological activities compared to other hydroxylated forms of vitamin D3. Its distinct structure allows for unique interactions with the vitamin D receptor and other molecular targets, making it a valuable compound for research and therapeutic applications.
Propiedades
IUPAC Name |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S,3S)-3-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-15-26(29)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(28)12-9-19(22)3/h10-11,18,20,23-26,28-29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23+,24+,25-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHNORYGWPYCAK-BANFDOQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)[C@H](CCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110927-46-3 | |
| Record name | 22-Hydroxycholecalciferol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110927463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B216973.png)












